4-cyclopropyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid
Description
4-Cyclopropyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid is a member of the pyrroloquinazoline carboxylic acid family, characterized by a fused bicyclic system with a cyclopropyl substituent at the 4-position. This structural motif is critical for modulating physicochemical and pharmacological properties.
Properties
IUPAC Name |
4-cyclopropyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-12-7-8-15(14(20)21)16(9-5-6-9)13(19)10-3-1-2-4-11(10)17(12)15/h1-4,9H,5-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSNRGLXMNVPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3N4C2(CCC4=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid typically involves multiple steps, starting from simpler precursor molecules. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline core. Subsequent functional group modifications, such as oxidation and reduction reactions, are employed to introduce the cyclopropyl group and other necessary substituents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted analogs, and adducts, depending on the specific reagents and conditions used.
Scientific Research Applications
Antiparasitic Activity
Recent studies have focused on optimizing derivatives of pyrroloquinazoline compounds for their antiparasitic properties. For example, research has shown that modifications to the dihydroquinazolinone scaffold can enhance aqueous solubility and metabolic stability while maintaining antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. Such modifications have led to improved pharmacokinetic profiles and efficacy in mouse models of malaria .
Antibacterial Properties
The compound has also been investigated for its antibacterial effects. In vitro studies demonstrated that certain derivatives exhibit superior activity against various bacterial strains compared to known antibiotics. The incorporation of cyclopropyl groups has been linked to enhanced antibacterial potency against pathogens such as Staphylococcus aureus and Escherichia coli. .
Case Study 1: Antimalarial Optimization
A study aimed at refining the dihydroquinazolinone scaffold revealed that specific substitutions could significantly improve the compound's ability to inhibit PfATP4-associated Na+-ATPase activity. The optimized analogs demonstrated promising results in reducing parasitemia in a P. berghei mouse model, achieving a 30% reduction at a dosage of 40 mg/kg .
Case Study 2: Synthesis and Biological Evaluation
Another investigation synthesized a series of quinazoline-based carboxylic acids, including derivatives of the target compound. These compounds underwent biological evaluation for their potential as non-classical inhibitors in cancer therapy. The results indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines while maintaining low toxicity to normal cells .
Mechanism of Action
The mechanism by which 4-cyclopropyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Pyrroloquinazoline Derivatives
*Inferred based on structural similarity.
Physicochemical and Functional Insights
- Lipophilicity : Cyclopropyl and unsaturated substituents (e.g., propenyl) exhibit intermediate logP values compared to polar groups (methoxyethyl) or bulky chains (isobutyl). This impacts passive diffusion across biological membranes .
- Solubility : The methoxyethyl derivative (C₁₅H₁₆N₂O₅) demonstrates higher water solubility due to its ether oxygen, whereas alkyl and cyclic substituents favor organic solvents .
- Synthetic Accessibility : Ethyl and propyl derivatives are synthesized via straightforward alkylation, while cyclopropyl and propenyl groups require specialized reagents (e.g., cyclopropanation agents or allylation protocols) .
Biological Activity
4-Cyclopropyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid (CAS No. 853723-99-6) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₄N₂O₄
- Molecular Weight : 286.28 g/mol
- CAS Number : 853723-99-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.
Target Interactions
Research indicates that compounds structurally related to pyrroloquinazolines can interact with:
- Enzymes : Potential inhibition of ATPases involved in cellular energy metabolism.
- Receptors : Possible modulation of G-protein coupled receptors (GPCRs), which play a crucial role in signal transduction.
Antiparasitic Activity
A significant area of interest is the compound's antiparasitic properties. Related compounds have been shown to inhibit the activity of PfATP4 (Plasmodium falciparum ATPase), a critical target for antimalarial drug development. For instance:
- Study Findings : Analog compounds demonstrated potent inhibition against asexual stage malaria parasites with EC50 values as low as 0.010 μM. The incorporation of polar functional groups improved aqueous solubility and metabolic stability without compromising antiparasitic activity .
Anticancer Properties
Emerging studies suggest that pyrroloquinazoline derivatives exhibit anticancer potential by inducing apoptosis in various cancer cell lines. The mechanisms may involve:
- Cell Cycle Arrest : Induction of G1 phase arrest leading to reduced cell proliferation.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability. Key parameters include:
- Absorption : Enhanced by structural modifications that increase solubility.
- Metabolism : Studies indicate that metabolic stability can be improved by modifying functional groups to reduce rapid degradation in liver microsomes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-cyclopropyl-1,5-dioxo-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid?
- The compound can be synthesized via cyclocondensation reactions involving Grignard reagents or hydrazide derivatives. For example, similar pyrrolo-quinazoline derivatives are synthesized by reacting intermediates with cyclopropyl-containing reagents under controlled conditions (0°C to room temperature) in anhydrous THF, followed by quenching, extraction, and purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradients) . Optimization of stoichiometry (e.g., 1.5 equivalents of Grignard reagent) and reaction duration (overnight stirring) is critical for yield improvement .
Q. How should researchers characterize the structural purity of this compound?
- Use a combination of NMR, NMR, and LC-MS to verify structural integrity. For example, NMR peaks for pyrrolo-quinazoline derivatives typically appear in the δ 1.5–3.5 ppm range for cyclopropyl protons and δ 7.0–8.5 ppm for aromatic protons. LC-MS with m/z values matching theoretical molecular weights (±1 Da) confirms purity . Elemental analysis (C, H, N) should align with calculated values within ±0.3% .
Q. What safety protocols are essential for handling this compound in the laboratory?
- The compound may pose risks of acute toxicity, skin/eye irritation, and respiratory sensitization. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid contact with strong oxidizers. In case of spills, neutralize with inert adsorbents (e.g., sand) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
- Systematic screening of catalysts (e.g., Pd/C for hydrogenation), solvent polarity (DMF vs. THF), and temperature gradients (0°C to reflux) can enhance yields. For example, substituting THF with DMF in cyclocondensation reactions increased yields by 15–20% in analogous pyrrolo-pyridazine syntheses . Kinetic studies (TLC monitoring every 2 hours) help identify optimal reaction termination points .
Q. What computational methods are suitable for predicting the compound’s bioactivity?
- Density Functional Theory (DFT) calculations can model electronic properties (HOMO-LUMO gaps) and reactivity sites. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) predicts binding affinities. For related quinazoline derivatives, DFT-predicted dipole moments (4.5–5.2 D) correlated with experimental solubility trends .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
- Contradictions often arise from solvent effects or tautomeric equilibria. For example, DMSO-d may cause peak broadening due to hydrogen bonding, whereas CDCl provides sharper signals. Variable-temperature NMR (25–60°C) can stabilize tautomers for clearer assignments . Cross-validation with X-ray crystallography is recommended for ambiguous cases .
Q. What strategies are effective for evaluating the compound’s stability under physiological conditions?
- Conduct accelerated degradation studies in PBS (pH 7.4, 37°C) and analyze via HPLC-UV at 254 nm. Monitor for hydrolysis products (e.g., carboxylic acid derivatives) and oxidation byproducts (e.g., quinazoline N-oxides). For analogs, half-lives ranged from 2–8 hours, depending on substituent electron-withdrawing effects .
Q. How can researchers design in vitro assays to assess its pharmacological potential?
- Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory activity) and cell viability assays (MTT assay on cancer lines like MCF-7). For marine-derived analogs, IC values below 10 μM in cytotoxicity screens warranted further study . Include positive controls (e.g., doxorubicin) and validate via dose-response curves .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
